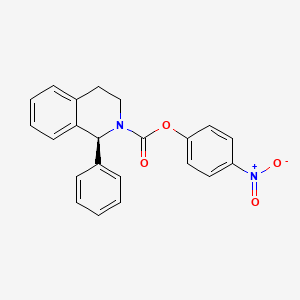
4-Nitrophenyl (1s)-1-phenyl-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the nitrophenyl group and the isoquinoline core makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
The synthesis of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 1-phenyl-3,4-dihydroisoquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then coupled with the isoquinoline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its interactions with proteins and enzymes.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and derivatives for further research.
Pharmacological Research: Researchers investigate its pharmacokinetics, bioavailability, and potential side effects to evaluate its suitability as a drug candidate.
Mecanismo De Acción
The mechanism of action of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters and increasing their levels in the brain . This action can have therapeutic effects in conditions such as depression and Alzheimer’s disease. The compound may also interact with cholinesterase enzymes, inhibiting their activity and enhancing cholinergic neurotransmission.
Comparación Con Compuestos Similares
(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as:
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: This compound also exhibits inhibitory activity against monoamine oxidase and cholinesterase but differs in its functional groups and overall structure.
1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.
4-Nitrophenyl 1-phenylisoquinoline-2-carboxylate: Similar in structure but without the dihydroisoquinoline moiety, which can affect its interaction with biological targets.
The uniqueness of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups and chiral center, which contribute to its distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C22H18N2O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |
Clave InChI |
SVPVSTJJHUIQOB-NRFANRHFSA-N |
SMILES isomérico |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)


![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
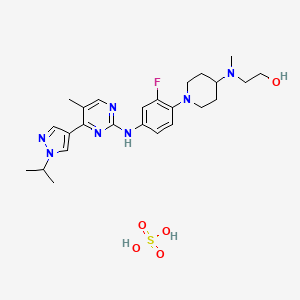
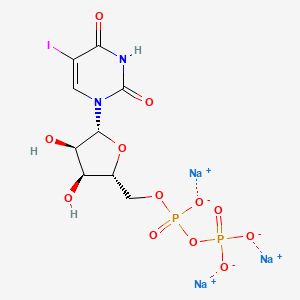
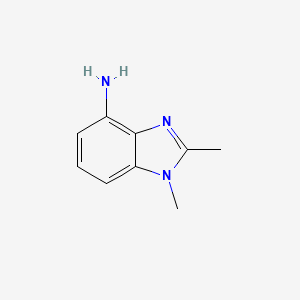
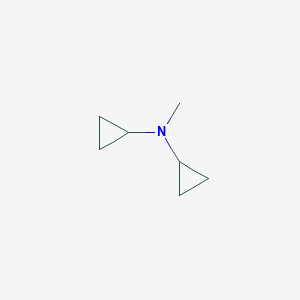
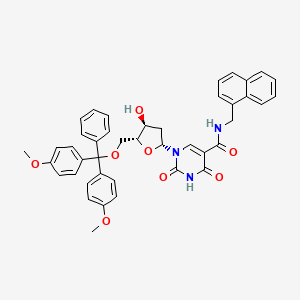

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
